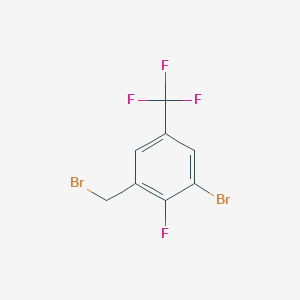

Bromure de 3-bromo-2-fluoro-5-(trifluorométhyl)benzyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H4Br2F4. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Applications De Recherche Scientifique

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of fluorinated compounds with enhanced biological activity.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that the compound is a liquid at ambient temperature . Its boiling point is 188.3±35.0℃ (760 Torr), and it has a density of 1.640±0.06 g/cm3 (20 ºC 760 Torr) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a significant outcome in the field of organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is influenced by environmental factors such as temperature and pressure . It’s also sensitive to the presence of inert gases like nitrogen or argon . These factors can affect the compound’s stability, efficacy, and the overall success of the Suzuki–Miyaura cross-coupling reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding benzyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of benzyl alcohols or benzaldehydes.

Reduction: Formation of benzyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-3-(trifluoromethyl)benzyl bromide: Similar in structure but lacks the additional bromine atom.

3-(Trifluoromethyl)benzyl bromide: Similar but lacks both the fluorine and additional bromine atoms.

2-Fluoro-5-(trifluoromethyl)benzyl bromide: Similar but with different positioning of the fluorine and trifluoromethyl groups

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group. This combination of substituents imparts unique reactivity and properties, making it valuable in various chemical and biological applications .

Activité Biologique

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a compound of interest due to its unique chemical structure, which includes multiple halogen substituents. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The molecular formula of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is C8H4Br2F4, and it features a trifluoromethyl group that is known to enhance biological activity by increasing lipophilicity and modifying the interaction with biological targets. The presence of bromine and fluorine atoms can also influence the compound's reactivity and binding affinity to enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents can facilitate binding to proteins by forming specific interactions, such as hydrogen bonds and halogen bonds, which are crucial for modulating enzyme activity or receptor functionality.

Biological Activities

-

Anticancer Properties :

- Studies have indicated that compounds similar to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide may exhibit significant anticancer activity. For instance, related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds were reported to be around 8.47 µM for MCF-7 and 9.22 µM for HeLa cells after 72 hours of treatment .

- The mechanism involves inducing apoptosis and altering cell cycle progression, which can be evaluated using fluorescence-activated cell sorting (FACS) methods .

-

Antimicrobial Activity :

- The compound has been studied for its potential antimicrobial effects, particularly against resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This suggests that it could be a candidate for developing new antimicrobial agents.

-

Enzyme Inhibition :

- Similar compounds have been characterized as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. Computational studies have shown promising binding affinities to MMP-2 and MMP-9, indicating that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide may also possess similar inhibitory properties .

Case Study 1: Anticancer Screening

In a recent study, a compound structurally related to 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide was tested against several cancer cell lines. The results indicated that at concentrations ranging from 5 µM to 20 µM, the viability of MCF-7 cells decreased significantly after 72 hours, confirming its potential as an anticancer agent.

| Concentration (µM) | % Viable Cells (48h) | % Viable Cells (72h) |

|---|---|---|

| 5 | 58.48% | 43.89% |

| 10 | 45.22% | 23.88% |

| 20 | 21.24% | 15.05% |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of fluorinated benzyl bromides showed effective inhibition against various bacterial strains, supporting the hypothesis that fluorinated compounds can enhance antimicrobial efficacy due to their unique interactions with bacterial membranes.

Propriétés

IUPAC Name |

1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPJWCFHHZTZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.